1-(Aminomethyl)-3-bromonaphthalene
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Overview
Description
1-(Aminomethyl)-3-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom and an aminomethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3-bromonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-(Aminomethyl)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-(Aminomethyl)naphthalene using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions regenerate the parent 1-(Aminomethyl)naphthalene.
Scientific Research Applications
1-(Aminomethyl)-3-bromonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-bromonaphthalene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-(Aminomethyl)-3-bromonaphthalene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Aminomethyl)naphthalene, 3-Bromonaphthalene, 1-(Aminomethyl)-2-bromonaphthalene.
Uniqueness: The presence of both the bromine atom and the aminomethyl group in this compound provides unique reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
(3-bromonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 |
InChI Key |
FDOLPZCKEIRNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CN)Br |
Origin of Product |
United States |
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